

# An In-depth Technical Guide to 2-Phenylethylboronic Acid Pinacol Ester

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## Compound of Interest

Compound Name: 4,4,5,5-Tetramethyl-2-phenethyl-  
1,3,2-dioxaborolane

Cat. No.: B066729

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## Introduction

2-Phenylethylboronic acid pinacol ester, also known by its IUPAC name 4,4,5,5-tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane, is a vital organoboron compound in the field of organic synthesis.<sup>[1][2]</sup> As a derivative of boronic acid, it belongs to a class of reagents that have become indispensable for the formation of carbon-carbon bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.<sup>[3][4]</sup> The pinacol ester group enhances the stability and handling of the boronic acid moiety, making it less prone to dehydration and protodeboronation compared to its free boronic acid counterpart.<sup>[4][5]</sup> This increased stability and solubility in organic solvents contribute to efficient and reliable reaction kinetics.<sup>[4][6]</sup> This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, tailored for professionals in research and drug development.

## Core Chemical and Physical Properties

The fundamental properties of 2-Phenylethylboronic acid pinacol ester are summarized below, providing a baseline for its use in synthetic applications.

Property	Value	References
CAS Number	165904-22-3	[1][2][7]
Molecular Formula	C <sub>14</sub> H <sub>21</sub> BO <sub>2</sub>	[1][7][8]
Molecular Weight	232.13 g/mol	[2][7]
Appearance	White to off-white or colorless solid (crystals, powder, or fused solid)	[1][7]
Melting Point	31-33 °C	[2][7]
Boiling Point	70-80 °C	[2][7]
Density	0.97 ± 0.1 g/cm <sup>3</sup> (Predicted)	[7]
Refractive Index	1.4860	[2][7]
SMILES	<chem>CC1(C)OB(CCC2=CC=CC=C2)OC1(C)C</chem>	[1]
InChI Key	LVLQNRWCBBIVHR-UHFFFAOYSA-N	[1][2]

## Reactivity and Applications in Organic Synthesis

The primary utility of 2-Phenylethylboronic acid pinacol ester lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions. Boronic esters are valued intermediates in reactions like the Suzuki-Miyaura coupling, which facilitates the creation of C-C bonds essential for building complex organic molecules.[3][6]

### Suzuki-Miyaura Cross-Coupling

In this reaction, the organoboron compound couples with an organohalide or pseudohalide.[3] The pinacol ester readily participates in the transmetalation step of the catalytic cycle with a palladium catalyst.[3][4] This reaction is a cornerstone of modern synthetic chemistry due to its versatility, functional group tolerance, and relatively mild reaction conditions. The phenethyl group can be coupled to a wide variety of aromatic and vinylic systems, making this reagent a valuable building block for pharmaceuticals and advanced materials.[3] While boronic acids are

generally more reactive than their pinacol ester counterparts, the latter's superior stability often makes them the reagent of choice, especially for complex, multi-step syntheses.<sup>[9]</sup><sup>[10]</sup>

## Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the synthesis of a boronic acid pinacol ester and its subsequent use in a cross-coupling reaction.

### 1. General Synthesis of an Alkylboronic Acid Pinacol Ester

This procedure illustrates a common method for preparing boronic esters from the corresponding boronic acid and pinacol.

- Reagents: Alkylboronic acid (1.0 equiv), pinacol (1.0-1.2 equiv), anhydrous magnesium sulfate (1.5 equiv), and an anhydrous solvent (e.g., diethyl ether or CH<sub>2</sub>Cl<sub>2</sub>).<sup>[11]</sup>
- Procedure:
  - To an oven-dried flask under an inert atmosphere (e.g., argon), add the alkylboronic acid, pinacol, and anhydrous magnesium sulfate.<sup>[11]</sup>
  - Add the anhydrous solvent and stir the resulting suspension at room temperature. The reaction is typically monitored by TLC or GC and often runs for several hours to 24 hours.<sup>[11]</sup>
  - Upon completion, filter the suspension to remove the magnesium sulfate.
  - Concentrate the filtrate under reduced pressure to yield the crude product.<sup>[11]</sup>
  - The crude material can be further purified by dissolving it in a non-polar solvent like pentane, washing with water to remove any remaining pinacol, drying the organic layer over MgSO<sub>4</sub>, and finally removing the solvent in vacuo.<sup>[11]</sup>

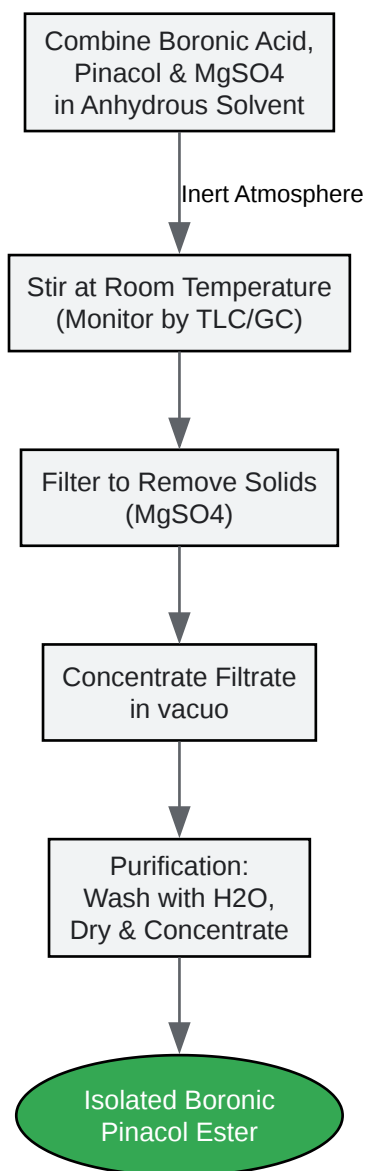
### 2. Suzuki-Miyaura Cross-Coupling of (2-phenylethyl)boronic acid pinacol ester

This protocol provides an example of coupling the title compound with an aryl halide.

- Reagents: Aryl halide (e.g., 4-iodoacetophenone, 1.0 equiv), (2-phenylethyl)boronic acid pinacol ester (1.5 equiv), a palladium catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , ~2 mol%), a phosphine ligand (e.g.,  $\text{PPh}_3$ , ~8 mol%), a base (e.g.,  $\text{Ag}_2\text{O}$ , 1.5 equiv), and an anhydrous solvent (e.g., DME).  
[\[12\]](#)
- Procedure:
  - In a nitrogen-filled glovebox, combine the aryl halide, (2-phenylethyl)boronic acid pinacol ester, silver(I) oxide,  $\text{Pd}_2(\text{dba})_3$ , and triphenylphosphine in a reaction vessel.[\[12\]](#)
  - Add anhydrous DME to the vessel, seal it, and stir the reaction mixture at an elevated temperature (e.g., 85 °C) for 24 hours.[\[12\]](#)
  - After cooling to room temperature, the reaction mixture is typically filtered and the solvent is removed under reduced pressure.
  - The desired product is then isolated and purified using column chromatography (e.g., silica gel with a hexanes:ethyl acetate gradient).[\[12\]](#)

## Visualizations of Key Processes

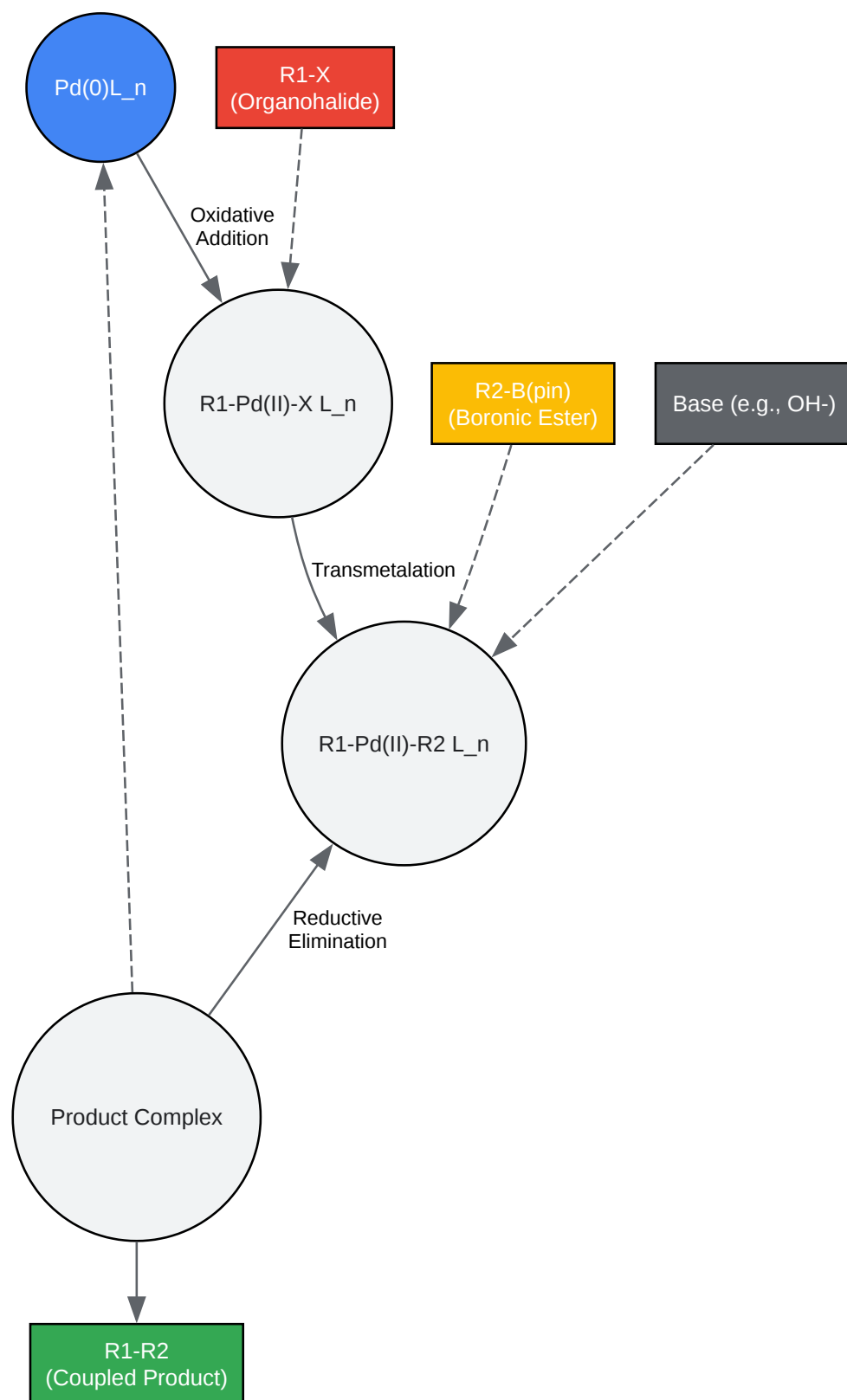
Experimental Workflow: Boronic Ester Synthesis



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Caption: General workflow for the synthesis of a boronic acid pinacol ester.

Catalytic Cycle: Suzuki-Miyaura Cross-Coupling



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Stability, Storage, and Handling

Stability 2-Phenylethylboronic acid pinacol ester is generally stable under normal conditions.[13] However, like many boronic esters, it can be susceptible to hydrolysis, which cleaves the pinacol group to form the corresponding boronic acid.[5][14] This process is reversible and can be a consideration during aqueous workups or chromatography on silica gel.[15] The compound should be protected from heat, flames, and strong oxidizing agents.[16]

Storage For long-term stability, it is recommended to store the compound in a tightly closed container in a dry, well-ventilated place.[13] Recommended storage temperatures are often between 2-8°C, with some suppliers suggesting storage at -20°C for maximum longevity.[7][16]

Handling Standard laboratory safety precautions should be observed. This includes handling the chemical in a fume hood, wearing personal protective equipment such as gloves, safety goggles, and a lab coat.[16] Avoid creating dust and ensure adequate ventilation.[13] In case of contact, wash skin or eyes immediately with copious amounts of water.[16]

## Conclusion

2-Phenylethylboronic acid pinacol ester is a highly valuable and versatile reagent in modern organic chemistry. Its enhanced stability over the free boronic acid, combined with its effectiveness in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, secures its place as a key building block in the synthesis of complex molecules. A thorough understanding of its properties, reactivity, and handling protocols is essential for its effective application in research and development, particularly within the pharmaceutical and materials science industries.

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